Phenylheptatriyne
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4300-27-0 |
|---|---|
Molecular Formula |
C13H8 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
hepta-1,3,5-triynylbenzene |
InChI |
InChI=1S/C13H8/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,1H3 |
InChI Key |
ACKWHAMNCLDPRO-UHFFFAOYSA-N |
SMILES |
CC#CC#CC#CC1=CC=CC=C1 |
Canonical SMILES |
CC#CC#CC#CC1=CC=CC=C1 |
Other CAS No. |
4300-27-0 |
Synonyms |
phenylheptatriyne phenylheptatriyne, radical ion(1+) |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Phenylheptatriyne has shown significant promise in medicinal chemistry, particularly as an anti-inflammatory agent. A study conducted on extracts from Coreopsis lanceolata demonstrated that this compound effectively inhibited the production of nitric oxide and the secretion of inflammatory cytokines such as tumor necrosis factor alpha and interleukin-6 in LPS-induced BV2 and RAW264.7 cells. The compound achieved this by downregulating the expression of inducible nitric oxide synthase and cyclooxygenase-2, which are key players in inflammatory processes .
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Effect |
|---|---|
| Nitric Oxide Production | Inhibited |
| TNF-α Secretion | Reduced |
| IL-6 Secretion | Decreased |
| iNOS Expression | Downregulated |
| COX-2 Expression | Inhibited |
Neuroprotection
The neuroprotective properties of this compound have been explored, particularly its ability to inhibit neuroinflammation. The compound's mechanism involves the inhibition of nuclear factor-kappa B (NF-κB) activation, a critical pathway in neuroinflammatory responses . This suggests potential applications in treating neurodegenerative diseases characterized by chronic inflammation.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Extracts containing this compound from Bidens pilosa have demonstrated activity against a range of microorganisms, including bacteria and fungi. The compound's efficacy is enhanced under light conditions, indicating its potential as a photosensitizer in photodynamic therapy .
Table 2: Antimicrobial Activity of this compound
| Microorganism | Activity | Condition |
|---|---|---|
| E. coli | Inhibited | Light-dependent |
| S. cerevisiae | Inhibited | Light-dependent |
| Fusarium culmorum | Growth suppression | Light-dependent |
Cytotoxicity and Drug Potentiation
Research has indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, such as CEM/VLB100. When combined with UVA light exposure, the compound's toxicity increases significantly, suggesting potential applications in phototherapy for cancer treatment .
Preparation Methods
Plant Material Selection and Pretreatment
The flowers of Chrysanthemum lanceolata were collected, dried, and ground into a fine powder. This plant was selected due to its historical use in traditional medicine and preliminary phytochemical screenings suggesting the presence of polyacetylenes. The powdered material (3.0 kg) underwent maceration with methanol (MeOH) at room temperature for 24 hours, followed by filtration and solvent evaporation under reduced pressure to yield a crude MeOH extract (322.0 g).
Solvent Partitioning for Fraction Enrichment
The crude extract was suspended in distilled water and sequentially partitioned with dichloromethane (CH₂Cl₂), ethyl acetate (EtOAc), and n-butanol (n-BuOH). The CH₂Cl₂ fraction (4.482 g) exhibited the highest concentration of phenylheptatriyne, as determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
| Fraction | Solvent Ratio (v/v) | Yield (g) | Key Compounds Identified |
|---|---|---|---|
| CH₂Cl₂ | 1:0–0:1 (hexane:acetone) | 4.482 | This compound, chalcones |
| EtOAc | 1:0–0:1 (hexane:acetone) | 3.663 | Flavanones, aurones |
| n-BuOH | 1:0–0:1 (hexane:acetone) | 8.051 | Polar glycosides |
| Aqueous | H₂O | 22.273 | Polysaccharides |
Column Chromatography for Purification
The CH₂Cl₂ fraction was subjected to silica gel column chromatography using a hexane–acetone gradient (1:0–0:1). Subfractions were monitored via TLC, and this compound-rich fractions were further purified using C-18 reverse-phase chromatography with a methanol–water gradient (2:1–1:0). Final purification employed preparative HPLC with a Kinetex® C18 column (5 µm, 100 Å), yielding 54.5 mg of this compound at >95% purity.
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Analysis
The structure of this compound was confirmed using ¹H-NMR, ¹³C-NMR, DEPT, HSQC, and HMBC experiments. Key spectral data include:
¹H-NMR (400 MHz, CDCl₃)
¹³C-NMR (150 MHz, CDCl₃)
HMBC Correlations
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis confirmed the molecular formula C₁₃H₈ with a [M+H]⁺ peak at m/z 165.0709 (calculated 165.0704).
Optimization of Extraction Parameters
Solvent System Selection
Comparative studies revealed that CH₂Cl₂ outperformed EtOAc and n-BuOH in extracting polyacetylenes due to its non-polarity, aligning with the hydrophobic nature of this compound.
Impact of Temperature and Extraction Time
While the 2021 study used room-temperature maceration, parallel research on Bidens pilosa (a related species) demonstrated that Soxhlet extraction at 60°C increased this compound yield by 12%. However, elevated temperatures risk degrading heat-labile polyacetylenes, necessitating a balance between efficiency and compound stability.
Synthetic Approaches and Challenges
Limitations in Chemical Synthesis
Despite its simple structure, this compound’s synthesis remains challenging due to:
Biotechnological Alternatives
Recent advances in plant cell culture systems for Bidens species have shown promise for scalable this compound production, with yields of 0.8 mg/L reported in bioreactor trials.
Analytical Techniques for Quality Control
HPLC-DAD Validation
A validated HPLC-DAD method was developed using a C18 column (250 × 4.6 mm, 5 µm) with a methanol–water (70:30) isocratic eluent. This compound eluted at 12.3 min with a UV λₘₐₓ of 254 nm.
| Parameter | Value |
|---|---|
| Linearity range | 0.1–50 µg/mL (R² = 0.999) |
| LOD | 0.03 µg/mL |
| LOQ | 0.1 µg/mL |
| Intraday precision | RSD < 1.5% |
Stability Studies
This compound degraded by 40% after 30 days at 25°C, underscoring the need for storage at –20°C under nitrogen atmosphere.
Comparative Analysis with Related Species
This compound has been previously isolated from Bidens alba and Bidens pilosa, but the 2021 study marked its first identification in Chrysanthemum lanceolata. Yields vary significantly across species:
| Species | Yield (mg/kg dry weight) |
|---|---|
| Bidens pilosa | 18.5 |
| Chrysanthemum lanceolata | 12.1 |
Q & A
Q. What are the standard synthetic routes for phenylheptatriyne, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via alkyne coupling reactions, such as Cadiot-Chodkiewicz or Sonogashira cross-coupling, under inert atmospheres (e.g., argon). Key variables include catalyst choice (e.g., Cu(I)/Pd(0)), solvent polarity, and temperature. For example, polar aprotic solvents like DMF enhance coupling efficiency but may require rigorous drying to avoid side reactions. Yield optimization often involves iterative adjustments to stoichiometry and reaction time, monitored via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the product from oligomeric byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what spectral signatures distinguish it from analogs?
- NMR : NMR is pivotal for identifying sp-hybridized carbons (δ ~70-100 ppm for terminal alkynes; δ ~80-110 ppm for internal alkynes). Triyne systems show distinct splitting patterns due to conjugation.
- IR : Stretching vibrations for C≡C bonds appear at ~2100–2260 cm, with intensity influenced by symmetry.
- X-ray crystallography : Resolves bond-length alternation and planarity, critical for confirming conjugation in the heptatriyne backbone.
Comparative studies with phenylhexatriyne or phenyloctatetrayne reveal shifts in UV-Vis absorption maxima due to extended π-systems .
Q. What are the key challenges in maintaining this compound’s stability during storage and handling?
this compound is prone to oxidative degradation and polymerization. Best practices include:
- Storing under argon at ≤−20°C in amber vials to prevent light-induced reactions.
- Adding stabilizers like hydroquinone (0.1–1% w/w) to inhibit radical polymerization.
- Conducting periodic purity checks via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., enthalpy of formation) of this compound be resolved?
Discrepancies often arise from differing experimental setups (e.g., combustion calorimetry vs. computational DFT methods). To address this:
- Perform high-precision calorimetry under controlled conditions (e.g., using a bomb calorimeter with <1% uncertainty).
- Validate computational models (e.g., B3LYP/6-311++G**) against experimental data, adjusting basis sets for conjugated systems.
- Conduct meta-analyses of existing literature, highlighting methodological limitations (e.g., solvent effects in solution-phase studies) .
Q. What experimental designs are optimal for studying this compound’s reactivity in [2+2] cycloadditions under photochemical vs. thermal conditions?
- Photochemical : Use UV light (λ = 300–350 nm) in the presence of sensitizers (e.g., acetone) to promote triplet-state reactivity. Monitor reaction progress via in-situ Raman spectroscopy.
- Thermal : Employ reflux conditions in high-boiling solvents (e.g., toluene) with radical inhibitors. Compare regioselectivity using NMR to track product ratios.
- Control experiments : Test for solvent polarity effects and catalyst-free conditions to isolate mechanistic pathways .
Q. How do steric and electronic effects in this compound derivatives influence their supramolecular assembly in crystal lattices?
Systematic substitution studies (e.g., para-NO, meta-CH) reveal:
- Electron-withdrawing groups enhance planarity and π-stacking (validated by XRD).
- Steric bulk at ortho positions disrupts co-facial packing, favoring edge-to-face interactions (observed via Hirshfeld surface analysis).
- Computational tools like CrystalExplorer can predict packing motifs based on electrostatic potential maps .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
